N-[4-(1H-imidazol-1-yl)phenyl]benzamide
Description
N-[4-(1H-Imidazol-1-yl)phenyl]benzamide is a heterocyclic compound featuring a benzamide core linked to a phenyl ring substituted with an imidazole moiety at the para position. This structural motif confers versatility in biological interactions, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, enabling efficient functionalization of the aromatic rings .
Properties
IUPAC Name |
N-(4-imidazol-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-6-8-15(9-7-14)19-11-10-17-12-19/h1-12H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKYBOAJQUQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]benzamide typically involves the reaction of 4-(1H-imidazol-1-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-imidazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(1H-imidazol-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-imidazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural-Activity Relationships (SAR)
Imidazole as a Bioisostere: Replacement of methylsulfonylamino groups with imidazole (e.g., in class III antiarrhythmics) retains potency while improving metabolic stability .
N-Substituents: Alkylamino groups (e.g., diethylaminoethyl) enhance antiarrhythmic activity by facilitating interactions with cardiac ion channels . Urea-linked substituents (e.g., 3,4-difluorophenylureido) improve solubility and PK properties, critical for oral bioavailability .
Phenyl Ring Modifications :
Pharmacological Data and Efficacy
- Antiarrhythmic Activity: The parent compound and its diethylaminoethyl derivative (6a) exhibit potency comparable to sematilide, a clinical-stage class III agent, in suppressing reentrant arrhythmias in vivo .
- Anticancer Activity : N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide shows IC₅₀ values < 10 µM against cervical cancer cell lines, attributed to apoptosis induction via caspase-3 activation .
- Antimicrobial Activity: Derivatives with phenoxymethyl-thiazole-triazole motifs (e.g., 9c in ) demonstrate MIC values of 2–8 µg/mL against Gram-positive bacteria, likely due to membrane disruption .
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